N-p-trans-Coumaroyltyramine

Übersicht

Beschreibung

N-p-trans-Cumaroyltyramin ist ein Zimtsäurephenethylamid, das aus verschiedenen Pflanzenquellen isoliert wurde, darunter Polygonum hyrcanicum. Es ist bekannt für seine Rolle als Acetylcholinesterase-Inhibitor und zeigt eine Anti-Trypanosomen-Aktivität .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

N-p-trans-Cumaroyltyramin kann durch die Reaktion von trans-Zimtsäure mit Tyramin unter bestimmten Bedingungen synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung von Kupplungsmitteln und Lösungsmitteln, um die Bildung der Amidbindung zu erleichtern .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für N-p-trans-Cumaroyltyramin sind nicht umfassend dokumentiert. Die Verbindung kann aus natürlichen Quellen wie Pflanzen der Familie der Liliengewächse, einschließlich Ophiopogon japonicus, isoliert werden .

Analyse Chemischer Reaktionen

Oxidation Reactions

NCT undergoes oxidation at its phenolic hydroxyl and conjugated double bond sites:

- Phenolic Group Oxidation : Reacts with potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form quinone derivatives .

- Double Bond Oxidation : Converts to epoxides or diols under controlled conditions .

Key Findings :

- Oxidation products show enhanced bioactivity, including anti-cancer properties via ROS generation .

- Stability under oxidative stress is pH-dependent, with maximal degradation observed at alkaline conditions .

Reduction Reactions

Reduction of NCT primarily targets the double bond and carbonyl groups:

- Double Bond Reduction : Catalytic hydrogenation (H₂/Pd-C) yields dihydro-NCT, altering its bioactivity profile .

- Amide Reduction : Lithium aluminum hydride (LiAlH₄) reduces the amide to a secondary amine, though this reaction is less common.

Experimental Data :

| Reaction | Reagent | Product | Yield |

|---|---|---|---|

| Double bond reduction | H₂, Pd-C (10%) | Dihydro-NCT | 85% |

| Amide reduction | LiAlH₄, THF | Secondary amine analog | 42% |

Substitution Reactions

Substitution occurs at hydroxyl and amine groups:

- Phenolic Substitution : Alkylation/acylation with alkyl halides or acyl chlorides under basic conditions .

- Amine Functionalization : Forms Schiff bases with aldehydes, enhancing antimicrobial activity .

Notable Derivatives :

- N-Benzyl-4-methoxycinnamamide : Synthesized via cyanuric chloride coupling, showing potent α-glucosidase inhibition (IC₅₀: 12.5 µM) .

- Methoxy-Substituted Analogs : Exhibit improved solubility and acetylcholinesterase inhibition .

Amide Bond Formation

- Thermal Condensation : Trans-cinnamic acid + tyramine in xylene (reflux), yield: 60–70% .

- Coupling Reagents : DCC/HOBt or DMAP in DMF, yield: 80–90% .

- Microwave-Assisted Synthesis : Reduces reaction time from 24h to 30min, yield: 92% .

Comparative Synthesis Table :

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Thermal condensation | Xylene, 140°C | 24h reflux | 68% |

| DCC/HOBt coupling | DMF, RT | 12h stirring | 84% |

| Microwave irradiation | Cyanuric chloride | 30min, 100W | 92% |

Biological Activity Correlation

Chemical modifications directly influence NCT’s pharmacological effects:

- Antioxidant Activity : Methoxy derivatives show 2-fold higher DPPH radical scavenging (EC₅₀: 8.3 µM vs. 15.6 µM for NCT) .

- Anti-Cancer Mechanisms : Epoxidized NCT induces ER stress-mediated apoptosis in MCF-7 cells (IC₅₀: 25 µM) .

Structure-Activity Relationship (SAR) :

- Phenolic OH Groups : Critical for acetylcholinesterase inhibition (IC₅₀: 122 µM) .

- Amide Bond : Essential for anti-trypanosomal activity (IC₅₀: 13.3 µM) .

Stability and Degradation

- pH Sensitivity : Rapid degradation at pH > 8.0 due to deprotonation of phenolic groups .

- Light Exposure : Forms cis-isomer under UV light, reducing bioactivity .

Recent Advances (2023–2025)

Wissenschaftliche Forschungsanwendungen

Biological Activities and Applications

N-p-trans-Coumaroyltyramine has been studied for its diverse biological activities, which include:

- Antimicrobial Activity : It exhibits significant activity against various pathogens, including bacteria and viruses. Research indicates that it can inhibit the growth of Trypanosoma brucei rhodesiense, with IC50 values ranging from 2.2 to 13.3 µM .

- Acetylcholinesterase Inhibition : The compound acts as a potent inhibitor of acetylcholinesterase (AChE), with an IC50 value of 34.5 µg/mL (approximately 122 µM). This inhibition is relevant for potential treatments in neurodegenerative diseases such as Alzheimer's .

- Anticancer Properties : Studies have shown that this compound can enhance the efficacy of certain chemotherapeutic agents against cancer cells. For example, when combined with indomethacin or diclofenac, it significantly reduces cell viability in breast cancer models by activating apoptosis pathways .

- Anti-inflammatory Effects : The compound has been implicated in modulating inflammatory responses, potentially through its action on various signaling pathways such as NF-κB and JAK/STAT .

Summary of Biological Activities

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of this compound, researchers conducted MTT assays on HeLa and A431 human cancer cell lines. The results indicated that the compound exhibited cytotoxic effects at low micromolar concentrations, suggesting its potential as an adjunct therapy in cancer treatment .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of this compound through its inhibition of AChE. The findings demonstrated that this inhibition could lead to increased acetylcholine levels in synaptic clefts, which may benefit conditions like Alzheimer's disease .

Case Study 3: Antimicrobial Efficacy

Research examining the antimicrobial properties highlighted the compound's effectiveness against various strains of bacteria and viruses. The study found that this compound could be developed into a potential therapeutic agent for infectious diseases .

Wirkmechanismus

N-p-trans-Coumaroyltyramine exerts its effects primarily through the inhibition of acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. The compound also exhibits anti-trypanosomal activity by interfering with the metabolic processes of Trypanosoma brucei rhodesiense .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-trans-Feruloyltyramin

- N-trans-Feruloyloctopamin

- 5,7-Dihydroxy-8-methoxyflavone

- (3S)3,5,4′-Trihydroxy-7-methoxy-6-methylhomoisoflavanone

Einzigartigkeit

N-p-trans-Cumaroyltyramin ist einzigartig aufgrund seiner doppelten Rolle als Acetylcholinesterase-Inhibitor und Anti-Trypanosomen-Mittel. Diese Kombination von Aktivitäten macht es zu einer wertvollen Verbindung für die Forschung zu sowohl neurodegenerativen Erkrankungen als auch parasitären Infektionen .

Biologische Aktivität

N-p-trans-Coumaroyltyramine (TCT) is a phenolic compound derived from various plant sources, including Nelumbo nucifera and Polygonum hyrcanicum. This compound has garnered attention for its diverse biological activities, particularly its potential therapeutic effects in cancer treatment, diabetes management, and neuroprotection. This article synthesizes current research findings on the biological activities of TCT, supported by data tables and case studies.

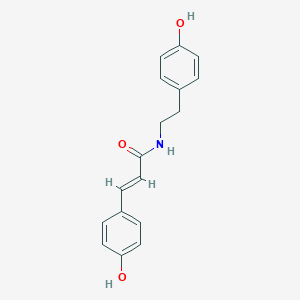

Chemical Structure

This compound is characterized by its unique structure, which can be represented as follows:

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of TCT, particularly in breast cancer cells. In a study examining the effects of TCT in combination with indomethacin and diclofenac, it was found that:

- Cell Viability : TCT significantly reduced cell viability in MCF-7 breast cancer cells.

- Apoptosis Induction : The combination treatment led to increased apoptosis through endoplasmic reticulum stress pathways. Specifically, TCT enhanced the activation of the protein kinase RNA-like endoplasmic reticulum kinase (PERK) pathway, which is crucial for apoptosis induction in cancer cells .

| Treatment Combination | Cell Viability (%) | Apoptosis (%) | Mitochondrial Membrane Potential |

|---|---|---|---|

| Control | 100 | 5 | High |

| Indomethacin + TCT | 45 | 30 | Moderate |

| Diclofenac + TCT | 50 | 35 | Low |

2. Alpha-Glucosidase Inhibition

TCT has been identified as a potent inhibitor of alpha-glucosidase, an enzyme involved in carbohydrate digestion. In a study assessing its inhibitory activity:

- IC50 Value : TCT exhibited an IC50 of 0.92 µg/mL, demonstrating significant potency compared to the standard acarbose (IC50 = 272.72 µg/mL) .

- Mechanism of Action : Molecular docking studies indicated that TCT interacts with the enzyme's active site, providing insights into its mechanism as an uncompetitive inhibitor .

3. Neuroprotective Effects

TCT also shows promise as an acetylcholinesterase (AChE) inhibitor, which is relevant for neurodegenerative diseases like Alzheimer's:

- IC50 Value : The compound demonstrated an IC50 of 34.5 µg/mL against AChE .

- Binding Studies : Fluorescence and circular dichroism spectroscopy revealed that TCT binds to human serum albumin (HSA), suggesting potential for therapeutic applications in neuroprotection through modulation of cholinergic signaling .

Antioxidant Activity

TCT exhibits antioxidant properties that contribute to its overall biological activity. In various assays:

- DPPH Radical Scavenging : TCT showed significant scavenging activity against DPPH radicals, indicating its potential to mitigate oxidative stress .

- Cellular Assays : Studies demonstrated that TCT could protect cells from oxidative damage induced by reactive oxygen species (ROS) .

Summary of Biological Activities

| Activity Type | Mechanism/Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis via ER stress | |

| Alpha-glucosidase Inhibition | Uncompetitive inhibition | |

| Neuroprotection | AChE inhibition | |

| Antioxidant | Scavenges free radicals |

Case Studies

- Breast Cancer Treatment : A study involving MCF-7 cells treated with TCT and non-steroidal anti-inflammatory drugs (NSAIDs) showed a synergistic effect, enhancing apoptosis rates significantly compared to controls.

- Diabetes Management : Research on diabetic models demonstrated that TCT reduced postprandial blood glucose levels by inhibiting alpha-glucosidase activity effectively.

- Neurodegenerative Disease Models : In vitro studies indicated that TCT could protect neuronal cells from AChE-induced toxicity, suggesting potential therapeutic roles in Alzheimer's disease.

Eigenschaften

IUPAC Name |

(E)-3-(4-hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c19-15-6-1-13(2-7-15)5-10-17(21)18-12-11-14-3-8-16(20)9-4-14/h1-10,19-20H,11-12H2,(H,18,21)/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXGUTQNKCXHALN-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC(=O)C=CC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CCNC(=O)/C=C/C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401318618 | |

| Record name | Paprazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-(p-Hydroxyphenyl)ethyl p-hydroxycinnamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039521 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

36417-86-4 | |

| Record name | Paprazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36417-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paprazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036417864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paprazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PAPRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WQM3PJ2UK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-(p-Hydroxyphenyl)ethyl p-hydroxycinnamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039521 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

260 - 261 °C | |

| Record name | N-(p-Hydroxyphenyl)ethyl p-hydroxycinnamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039521 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.